molecular formula C10H17F3N2O3 B13118828 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide

3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide

Katalognummer: B13118828
Molekulargewicht: 270.25 g/mol
InChI-Schlüssel: HCLBVUMAASPKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide is a fluorinated organic compound with potential applications in various fields such as pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure often imparts unique properties, making it a compound of interest for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with piperidine derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide lies in its specific structure, which imparts unique properties such as high stability, enhanced binding affinity, and potential biological activities. These properties make it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H17F3N2O3

Molekulargewicht

270.25 g/mol

IUPAC-Name

3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C10H17F3N2O3/c1-8(17,10(11,12)13)5-15-4-2-3-9(18,6-15)7(14)16/h17-18H,2-6H2,1H3,(H2,14,16)

InChI-Schlüssel

HCLBVUMAASPKRE-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCCC(C1)(C(=O)N)O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.